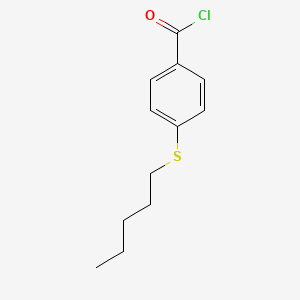

4-(n-Pentylthio)benzoyl chloride

Description

4-(n-Pentylthio)benzoyl chloride is a benzoyl chloride derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the para position of the aromatic ring. This compound is characterized by its reactive acyl chloride group, which enables its use in synthesizing amides, esters, and other derivatives through nucleophilic acyl substitution.

Properties

IUPAC Name |

4-pentylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATXYVLSVZLKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299990 | |

| Record name | Benzoyl chloride, 4-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-60-5 | |

| Record name | Benzoyl chloride, 4-(pentylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Pentylthio)benzoyl chloride typically involves the reaction of 4-(n-Pentylthio)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 4-(n-Pentylthio)benzoyl chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient distillation units to purify the final product. The reaction is typically conducted under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(n-Pentylthio)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The pentylthio group can undergo oxidation to form sulfoxides and sulfones.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-(n-Pentylthio)benzoyl chloride has several applications in scientific research:

Biology: It is used in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The pentylthio group can also undergo oxidation, affecting the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(n-Pentylthio)benzoyl chloride with structurally related benzoyl chlorides, highlighting substituent effects on molecular weight, boiling points, and spectral data:

*Calculated based on molecular formula C₁₂H₁₅ClOS.

Key Observations :

- Substituent Effects on Boiling Points : Alkoxy derivatives (e.g., 4-(pentyloxy)) exhibit higher boiling points compared to alkyl or thioether analogs due to increased polarity. For example, 4-(pentyloxy)benzoyl chloride boils at 160°C (6 mmHg), whereas 4-pentylbenzoyl chloride boils at 136°C (3.2 mmHg) .

- Electron-Donating vs. Withdrawing Groups : The nitro group in 4-nitrobenzoyl chloride strongly activates the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, the pentylthio group (weakly electron-donating) reduces electrophilicity compared to nitro derivatives but increases lipophilicity .

Spectral and Analytical Data

- Infrared (IR) Spectroscopy :

Biological Activity

4-(n-Pentylthio)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides, which are known for their diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological systems. This article provides a comprehensive overview of the biological activity of 4-(n-Pentylthio)benzoyl chloride, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C12H15ClS

- Molecular Weight : 230.77 g/mol

- Structure : The compound features a benzoyl group substituted with a pentylthio group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of 4-(n-Pentylthio)benzoyl chloride is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

- Nucleophilic Substitution : The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles, leading to the formation of thioester derivatives which may exhibit enhanced biological properties.

- Reactivity with Proteins : The compound can form covalent bonds with amino acids in proteins, potentially altering their function and activity.

Antimicrobial Properties

Studies have indicated that various benzoyl chlorides exhibit antimicrobial activity. While specific data on 4-(n-Pentylthio)benzoyl chloride is limited, related compounds have shown effectiveness against a range of bacterial strains and fungi.

Cytotoxicity and Anticancer Activity

Research into structurally similar compounds suggests potential cytotoxic effects against cancer cell lines. For instance:

- Case Study 1 : A related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations above 10 µM.

- Case Study 2 : In vitro studies indicated that benzoyl chlorides could induce apoptosis in human leukemia cells, suggesting a similar potential for 4-(n-Pentylthio)benzoyl chloride.

Inhibition of Enzymatic Activity

Benzoyl chlorides are known to inhibit certain enzymes, such as proteases and kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cell signaling and growth patterns.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Altered enzymatic activity |

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of benzoyl derivatives, revealing that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria.

- Results indicated that structural modifications could significantly influence antimicrobial potency.

-

Cytotoxic Effects on Cancer Cells

- Research involving thioether-containing benzoyl chlorides showed promising results in inducing apoptosis through caspase activation in cancer cell lines.

- These findings suggest that 4-(n-Pentylthio)benzoyl chloride may share similar properties due to its thioether functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.